![molecular formula C25H19F2NO3 B2440808 6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 904450-92-6](/img/structure/B2440808.png)

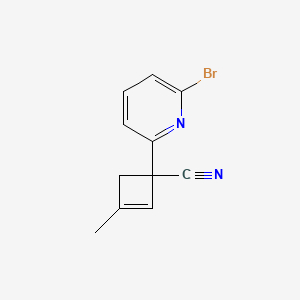

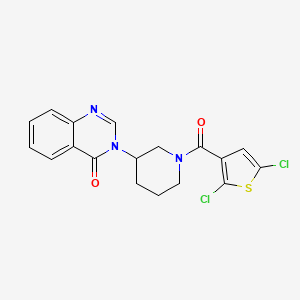

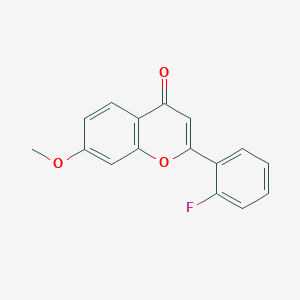

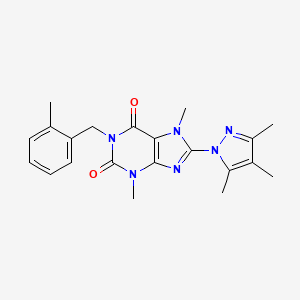

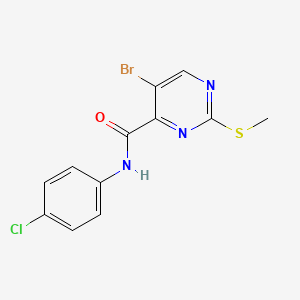

6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

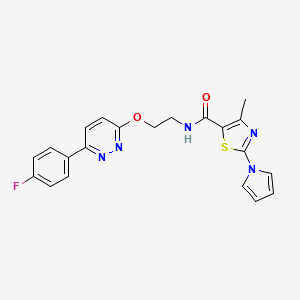

6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H19F2NO3 and its molecular weight is 419.428. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

The compound 6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one, related to the broader family of fluoroquinolines, has been a subject of interest in synthetic chemistry. Research in this area focuses on the development of synthetic procedures for related compounds and their subsequent transformations. For instance, studies have explored the synthesis of 4-hydroxy-6,9-difluorobenz[g]isoquinoline-5,10-diones and their conversions into various analogues through nucleophilic amine treatments and displacement reactions, showcasing the compound's versatility in synthetic applications (Krapcho et al., 1995).

Cyclization and Derivatization Techniques

Cyclization techniques have also been employed to create complex heterocyclic structures starting from simpler precursors. This includes the use of the Heck reaction for synthesizing isoquinoline carboxylic acids esters, demonstrating the utility of such compounds in constructing intricate molecular architectures (Ture et al., 2011). Another study highlighted the spiro heterocyclization of dihydro-pyrrolediones with dihydroisoquinoline, leading to novel heterocyclic compounds, which could have implications for developing new materials or biologically active molecules (Bannikova et al., 2005).

Antiviral and Biological Activity

Research has also delved into the biological applications of related fluoroquinolines. Specifically, the synthesis of fluorine-containing quinazolines and their evaluation for antiviral activities against various viruses have been explored. Such studies indicate the potential of fluoroquinolines in the development of new antiviral agents, with certain derivatives showing promising activities (Lipunova et al., 2012).

Novel Synthetic Routes and Applications

Innovative synthetic routes to create structurally diverse quinoline derivatives have been developed, including one-pot cascade syntheses that efficiently yield bioactive heterocyclic assemblies. These synthetic advancements enable the rapid generation of compounds with potential applications in medicinal chemistry and drug discovery (Politanskaya et al., 2018).

Mechanism of Action

Target of Action

The primary target of this compound is acid phosphatases . Acid phosphatases are a family of enzymes that are capable of removing phosphate groups from other molecules during digestion. They play a crucial role in many biological processes, including energy metabolism and signal transduction .

Mode of Action

This compound is a fluorinated 4-methylumbelliferyl phosphate (MUP) derivative . It acts as a substrate for acid phosphatases, and its interaction with these enzymes results in a reaction product that has excitation/emission maxima of ∼358/450 nm . This makes it an excellent substrate for continuously assaying acid phosphatases at low pH .

Biochemical Pathways

The compound’s interaction with acid phosphatases affects the biochemical pathways associated with phosphate metabolism. By acting as a substrate for these enzymes, it can influence the rate at which phosphate groups are removed from other molecules. This can have downstream effects on various biological processes, including energy production and signal transduction .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in phosphate metabolism. By serving as a substrate for acid phosphatases, it can influence the activity of these enzymes and thereby affect the rate of phosphate group removal from other molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its efficacy as a substrate for acid phosphatases is enhanced at low pH . Additionally, factors such as temperature and the presence of other substances in the environment could potentially affect its stability and activity.

Properties

IUPAC Name |

6,8-difluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19F2NO3/c1-15-3-5-16(6-4-15)13-28-14-21(24(29)17-7-9-19(31-2)10-8-17)25(30)20-11-18(26)12-22(27)23(20)28/h3-12,14H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJFNLXFTDKTBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C(=CC(=C3)F)F)C(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2440742.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2440744.png)